molecular formula C17H18O3 B8511121 4-(3-Phenylpropoxy)benzoic acid, methyl ester

4-(3-Phenylpropoxy)benzoic acid, methyl ester

Cat. No. B8511121
M. Wt: 270.32 g/mol
InChI Key: OPOQLTUWTGBFCO-UHFFFAOYSA-N
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Patent
US04607053

Procedure details

To a solution of p-hydroxybenzoic acid, methyl ester (2.0 g, 13.2 mmol) in toluene/DMF (2:1) under argon was added NaH (630 mg, 2.0 eq.). After stirring for 15 minutes 3-phenylpropyl bromide (3.0 ml, 1.5 eq.) was added and the mixture refluxed for 4 hours. The solution was diluted with EtOAc and water. The organic layer was washed with H2O, 5% KHSO4 and brine, then dried over anhydrous MgSO4. Concentration in vacuo gave a yellow oil which solidified upon standing. Recrystallization from hexane/EtOAc gave title compound, a cream colored solid, 1.35 g (38%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Name
toluene DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[H-].[Na+].[C:14]1([CH2:20][CH2:21][CH2:22]Br)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.CN(C=O)C.CCOC(C)=O.O>[C:14]1([CH2:20][CH2:21][CH2:22][O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
630 mg
Type
reactant
Smiles
[H-].[Na+]
Name
toluene DMF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The organic layer was washed with H2O, 5% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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